2-Bromo-5-(trifluoromethyl)benzyl bromide
Overview
Description
2-Bromo-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and trifluoromethyl groups, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of continuous flow reactors also enhances safety by minimizing the handling of large quantities of bromine .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(trifluoromethyl)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include 2-(trifluoromethyl)toluene.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the bromine atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)phenylmethanol
- 2-(Trifluoromethyl)benzyl bromide
- 4-Bromo-3-(bromomethyl)benzotrifluoride
Uniqueness
2-Bromo-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and trifluoromethyl groups on the benzyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it suitable for various chemical transformations .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHPBWTPBYLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-63-5, 875664-32-7 | |
Record name | 2-Bromo-5-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 875664-32-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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